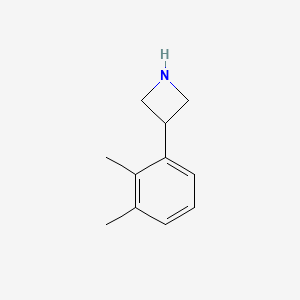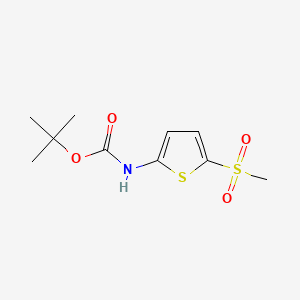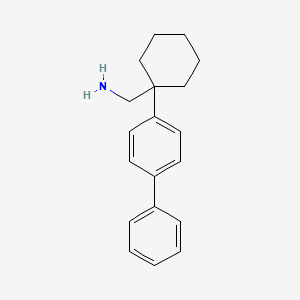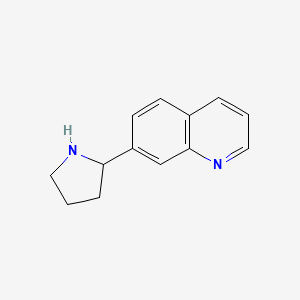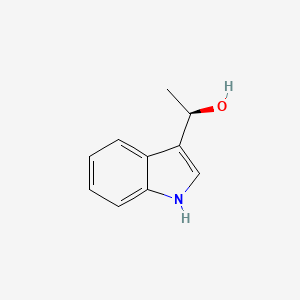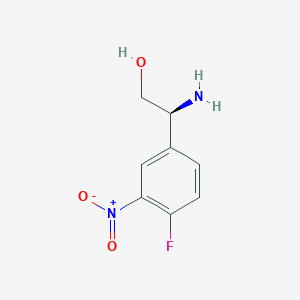
(s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The compound contains an amino group, a hydroxyl group, and a nitro group attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-nitrobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-fluoro-3-nitrophenyl)acetaldehyde.
Reduction: Formation of 2-amino-2-(4-fluoro-3-aminophenyl)ethan-1-ol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol involves interactions with various molecular targets:
Molecular Targets: The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity.
Pathways Involved: The compound may modulate enzymatic pathways, affecting cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
- (s)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol
- 2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol
Uniqueness
(s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom, which imparts distinct reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C8H9FN2O3 |
|---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-fluoro-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9FN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2/t7-/m1/s1 |
InChI Key |
PPUQYNNVAUIWPF-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






